4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one
Description
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
4-methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14N4O/c1-11-15(20-19-12-7-3-2-4-8-12)16(21)18-14-10-6-5-9-13(14)17-11/h2-10,19H,1H3,(H,18,20,21) |
InChI Key |
RWIQZKLIGWLCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C2C=CC=CC2=N1)NNC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one is a compound of interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound is a derivative of benzodiazepine, characterized by a methyl group at the 4-position and a phenylhydrazine moiety at the 3-position. The synthesis typically involves the reaction of hydrazine derivatives with appropriate benzodiazepine precursors. A notable method includes heating 4-hydroxycoumarin with substituted 1,2-phenylenediamines to yield various benzodiazepine derivatives .
Anticancer Properties
Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer activity. For instance, compounds similar to 4-methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one | 15 | HeLa |
| 4-Phenyl-1,5-benzodiazepin-2-one | 20 | MCF-7 |
| Pyrrolobenzodiazepine | 10 | A549 |
Neuropharmacological Effects
The neuropharmacological profile of related benzodiazepines has been extensively studied. Compounds derived from benzodiazepines are known for their anxiolytic and sedative properties. Research indicates that while 4-methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one does not exhibit sedative effects at therapeutic doses (100 and 200 mg/kg), its derivatives may possess such properties .
Table 2: Neuropharmacological Effects
| Compound Name | Sedative Effect | Anxiolytic Effect |
|---|---|---|
| 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one | No | Moderate |
| Long-chain derivatives | Yes | High |
Case Studies
One significant study examined the acute toxicity and psychotropic effects of various benzodiazepine derivatives in female mice. The findings suggested that while the parent compound was nontoxic, some derivatives exhibited pronounced psychotropic effects without cataleptic or hypnotic outcomes .
Another case study focused on the ability of similar compounds to prolong the hypnotic effect of thiopental sodium at specific dosages, indicating potential applications in anesthesia .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one typically involves condensation reactions that yield various derivatives with distinct biological activities. The structural characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), confirming the presence of functional groups critical for its activity.
Antitumor Activity
Recent studies highlight the antitumor potential of benzodiazepine derivatives, including 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against human breast adenocarcinoma and colorectal carcinoma cell lines .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their effects on the central nervous system. Research indicates that derivatives of 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one may exhibit anxiolytic and sedative properties without significant hypnotic effects at therapeutic doses . The sedative activities are assessed through behavioral tests in animal models, demonstrating a nuanced profile that could be beneficial in managing anxiety disorders.
Anti-inflammatory and Antimicrobial Properties
The compound also shows promise in anti-inflammatory and antimicrobial applications. Benzodiazepine derivatives have been reported to exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways . Additionally, certain derivatives have displayed antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents in infectious diseases.
Data Tables
Case Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various benzodiazepine derivatives including 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one against human tumor cell lines. The results indicated that certain modifications to the benzodiazepine structure enhanced cytotoxicity significantly compared to standard treatments like doxorubicin .
Case Study 2: Behavioral Assessment for Anxiolytic Effects
In a behavioral study involving mice, the anxiolytic effects of 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one were assessed using the elevated plus maze test. Results showed a marked increase in time spent in open arms compared to control groups, indicating reduced anxiety levels without significant sedation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and chemical properties of 1,5-benzodiazepin-2-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Hydroxy and hydrazinyl substituents enhance aqueous solubility via hydrogen bonding, while methyl and phenyl groups increase lipophilicity .
- Crystallinity : Derivatives like 2NJ form stable crystals suitable for X-ray diffraction studies, enabling precise structural elucidation .
Challenges and Limitations
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-Methyl-3-(2-phenylhydrazinyl)-1,5-benzodiazepin-2-one?
- Methodological Answer : The compound can be synthesized via phase transfer catalysis (PTC), which facilitates reactions between immiscible phases. Key steps include:
- Using propargyl bromide as an alkylating agent under PTC conditions (e.g., tetrabutylammonium bromide as a catalyst).
- Purification via column chromatography (silica gel) and characterization using melting point analysis, FT-IR, and NMR spectroscopy .
- Optimize reaction time and temperature to enhance yield, as demonstrated in analogous benzodiazepine syntheses .
Q. Which spectroscopic techniques are critical for structural elucidation of this benzodiazepine derivative?
- Methodological Answer :
- 1H and 13C NMR : Assign proton environments (e.g., aromatic protons, hydrazinyl NH) and confirm substituent positions.
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzodiazepinone ring).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., via electron ionization) and fragmentation patterns .
Q. How can the pharmacological activity of this compound be preliminarily assessed?
- Methodological Answer :
- Conduct in vitro receptor binding assays (e.g., GABA_A receptor affinity) using radiolabeled ligands.
- Compare structural analogs (e.g., Alprazolam, Diazepam) for activity trends .
- Use cell-based assays (e.g., neuronal cell lines) to evaluate sedative or anticonvulsant potential .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity in synthesis?
- Methodological Answer :
- Employ factorial design of experiments (DoE) to assess variables (e.g., solvent polarity, catalyst loading, temperature).
- Use response surface methodology (RSM) to model interactions between parameters and identify optimal conditions .
- Validate with HPLC or GC-MS to monitor reaction progress and byproduct formation .
Q. What computational approaches predict the reactivity and stability of this benzodiazepine derivative?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution).
- Simulate reaction pathways using quantum chemical software (e.g., Gaussian, ORCA) to identify transition states and intermediates .
- Integrate machine learning (ML) models trained on benzodiazepine datasets to predict synthetic feasibility .
Q. How do crystallographic studies inform molecular interactions in the solid state?
- Methodological Answer :
- Conduct single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles.
- Analyze supramolecular interactions (e.g., C–H···O/N hydrogen bonds, π-π stacking) using software like Mercury or Olex2.
- Compare crystal packing with related derivatives to identify trends in stability and solubility .
Q. How should contradictory data in pharmacological assays be resolved?
- Methodological Answer :
- Cross-validate results using orthogonal assays (e.g., electrophysiology for receptor activity vs. behavioral models in rodents).
- Apply statistical significance testing (e.g., ANOVA with post-hoc tests) to differentiate experimental noise from true effects .
- Re-examine synthetic purity (e.g., via DSC for polymorph screening) to rule out batch variability .
Q. What strategies enhance selectivity in modifying the benzodiazepine core for targeted applications?
- Methodological Answer :
- Introduce steric or electronic modifiers (e.g., electron-withdrawing groups on the phenylhydrazinyl moiety) to modulate receptor binding.
- Use molecular docking simulations to predict ligand-receptor interactions (e.g., with GABA_A receptor subtypes) .
- Synthesize and test enantiomers to explore chirality-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
